molecular formula C9H8N2O2 B190225 3-methyl-4-nitro-1H-indole CAS No. 134271-94-6

3-methyl-4-nitro-1H-indole

Cat. No.: B190225
CAS No.: 134271-94-6
M. Wt: 176.17 g/mol
InChI Key: JSMHPFAGQBYKJS-UHFFFAOYSA-N
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Description

3-Methyl-4-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-4-nitro-1H-indole typically involves the nitration of 3-methylindole. One common method is the reaction of 3-methylindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the 4-nitro derivative .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-nitro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products:

Scientific Research Applications

3-Methyl-4-nitro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-4-nitro-1H-indole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole ring can bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Uniqueness: The electron-donating methyl group and electron-withdrawing nitro group create a unique electronic environment that enhances its reactivity and biological activity .

Biological Activity

3-Methyl-4-nitro-1H-indole is an indole derivative that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antiviral, anti-inflammatory, and anticancer agent, making it a subject of extensive research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C₉H₈N₂O₂
  • CAS Number : 134271-94-6

The presence of a methyl group at position 3 and a nitro group at position 4 contributes to its unique electronic properties, enhancing its reactivity and biological activity compared to other indole derivatives.

The biological activity of this compound can be attributed to several mechanisms:

  • Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects.
  • Receptor Binding : The indole ring structure allows binding to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects .
  • Electrophilic Substitution : The compound can undergo electrophilic substitution reactions, which are significant for modifying its structure for enhanced activity.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties. It has shown efficacy against several viral strains due to its ability to inhibit viral replication through interaction with viral enzymes or host cell pathways.

Anti-inflammatory Properties

The compound has been studied for its potential anti-inflammatory effects. It appears to modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Anticancer Effects

This compound has demonstrated promising anticancer activity in various studies. It induces apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulators. Notably, it has been tested against different cancer cell lines, showing significant cytotoxicity.

Comparative Analysis with Similar Compounds

Compound NameStructural DifferencesBiological Activity
3-MethylindoleLacks the nitro groupLower reactivity and biological activity
4-NitroindoleLacks the methyl groupDifferent electron density
5-NitroindoleNitro group positioned differentlyVariations in chemical behavior

The differences in structure significantly affect the reactivity and biological activity of these compounds, highlighting the unique properties of this compound.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound. The compound was tested against various cancer cell lines, including breast and lung cancer cells. Results showed that it induced apoptosis via the mitochondrial pathway, leading to a decrease in cell viability by up to 70% at certain concentrations .

Study on Anti-inflammatory Effects

In another study focusing on anti-inflammatory effects, researchers administered this compound in a murine model of inflammation. The results indicated a significant reduction in paw edema and inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases.

Properties

IUPAC Name

3-methyl-4-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-5-10-7-3-2-4-8(9(6)7)11(12)13/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMHPFAGQBYKJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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